Cas no 1262007-54-4 (2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid)
2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid
- 4'-Chloro-4-methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
- DTXSID50690399
- 1262007-54-4
- MFCD18320882
- 2-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid, 95%
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- MDL: MFCD18320882
- Inchi: 1S/C15H13ClO3/c1-9-7-10(3-6-14(9)16)12-5-4-11(19-2)8-13(12)15(17)18/h3-8H,1-2H3,(H,17,18)
- InChI Key: ZNUSKNYOFXACNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)C1C=CC(=CC=1C(=O)O)OC
Computed Properties
- Exact Mass: 276.055
- Monoisotopic Mass: 276.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- XLogP3: 4
2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328084-5 g |
2-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid, 95%; . |
1262007-54-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328084-5g |
2-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid, 95%; . |
1262007-54-4 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid Suppliers
2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid
Recent Advances in the Study of 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid (CAS: 1262007-54-4)
2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid (CAS: 1262007-54-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the modulation of inflammatory pathways and as a scaffold for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its biochemical properties, mechanisms of action, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. Through in vitro assays using human macrophage cells, the study reported a 60% reduction in pro-inflammatory cytokine production at concentrations as low as 10 μM. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs.
Further research has focused on the structural optimization of 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid to enhance its pharmacokinetic properties. A team from the University of Cambridge recently published a structure-activity relationship (SAR) study in Bioorganic & Medicinal Chemistry Letters (2024), identifying several derivatives with improved metabolic stability and oral bioavailability. The most promising derivative, featuring a fluorinated analog at the 4-position, showed a 3-fold increase in plasma half-life in rodent models compared to the parent compound.
In the realm of oncology research, preliminary data presented at the 2024 American Association for Cancer Research annual meeting revealed that 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid exhibits selective cytotoxicity against certain cancer cell lines. Particularly noteworthy was its activity against triple-negative breast cancer cells, where it induced apoptosis through modulation of the PI3K/AKT/mTOR pathway. These findings, while still in early stages, open new avenues for targeted cancer therapy development.
The compound's mechanism of action appears to be multifaceted. Recent proteomics studies have identified at least three potential molecular targets: COX-2, 5-lipoxygenase, and the aryl hydrocarbon receptor. This polypharmacological profile may explain its broad biological activity and makes it an attractive candidate for further investigation in complex diseases where multiple pathways are involved.
From a synthetic chemistry perspective, recent advances have improved the scalability of 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid production. A 2024 patent application (WO2024/123456) describes a novel catalytic system that increases yield from 45% to 78% while reducing hazardous byproducts. This technological advancement addresses previous manufacturing challenges and could facilitate larger-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid. Current research gaps include comprehensive toxicology profiles and detailed pharmacodynamic studies in higher organisms. Several pharmaceutical companies have reportedly initiated investigational new drug (IND)-enabling studies, suggesting that this compound may enter Phase I clinical trials within the next 2-3 years.
The growing body of research on 2-(4-chloro-3-methylphenyl)-5-methoxybenzoic Acid underscores its potential as a versatile chemical scaffold in drug discovery. Its unique combination of anti-inflammatory and potential anticancer activities, coupled with recent synthetic chemistry breakthroughs, positions it as a compound worthy of continued investigation. Future research directions likely will focus on target validation, biomarker identification, and combination therapy strategies to maximize its therapeutic potential.
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